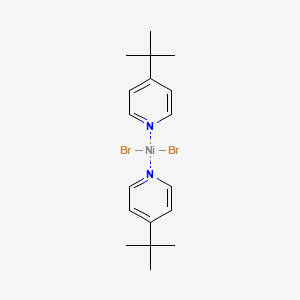
Dibromobis(t-Bu pyridine)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobis(t-Bu pyridine)nickel: is a coordination compound formed from the central metal ion nickel, two pyridine molecules, and two bromine atoms. This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromobis(t-Bu pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with tert-butylpyridine in an inert atmosphere. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dibromobis(t-Bu pyridine)nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(I) or nickel(0) species.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Dibromobis(t-Bu pyridine)nickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes .
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its role in enzyme mimetics .
Medicine: Research is ongoing to explore the potential therapeutic applications of nickel complexes, including their use as anticancer agents .
Industry: this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings .
Mecanismo De Acción
The mechanism by which Dibromobis(t-Bu pyridine)nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, allowing it to participate in redox reactions. The pyridine ligands stabilize the nickel center, while the bromine atoms can be substituted to form new complexes. These properties enable the compound to act as a catalyst and interact with various substrates .
Comparación Con Compuestos Similares
Dibromobis(pyridine)nickel: Similar structure but without the tert-butyl groups, leading to different steric and electronic properties.
Dichlorobis(pyridine)nickel: Similar coordination environment but with chlorine instead of bromine, affecting reactivity and stability.
Uniqueness: Dibromobis(t-Bu pyridine)nickel’s uniqueness lies in the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where such properties are advantageous .
Propiedades
Fórmula molecular |
C18H26Br2N2Ni |
|---|---|
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
4-tert-butylpyridine;dibromonickel |
InChI |
InChI=1S/2C9H13N.2BrH.Ni/c2*1-9(2,3)8-4-6-10-7-5-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PGIXMPBPFWTGOQ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=CC=NC=C1.CC(C)(C)C1=CC=NC=C1.[Ni](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)
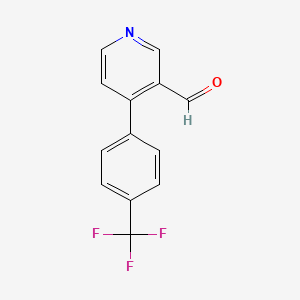
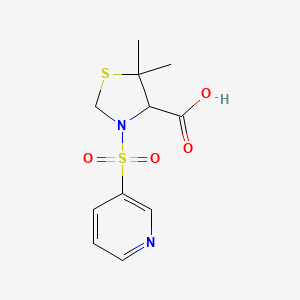
![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)
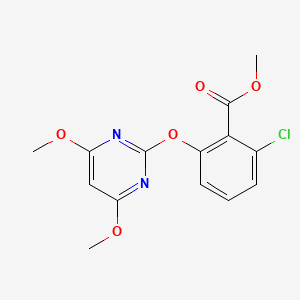
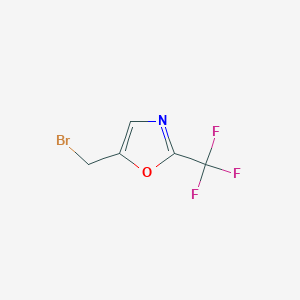
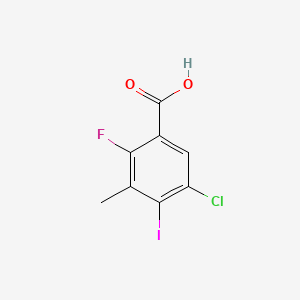
![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
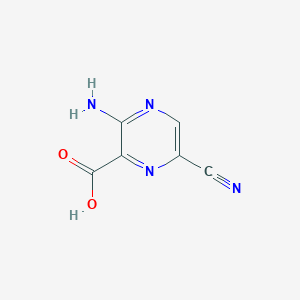
![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
